Praeruptorin B
Description
Structure
3D Structure
Properties
IUPAC Name |
[8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Elucidation of Praeruptorin B
Methodologies for Isolation and Purification from Plant Matrices
Extraction Protocols and Solvent Systems
The isolation of Praeruptorin B from its plant matrix involves a multi-step process that typically begins with solvent extraction and is followed by various chromatographic purification techniques. The choice of solvent and method is critical for achieving high purity and yield.
Initial extraction often involves the use of solvents with varying polarities to separate compounds into different chemical fractions. nih.govbiocrick.com The dried and powdered roots of Peucedanum praeruptorum Dunn are commonly extracted with solvents like ethyl acetate (B1210297) (AcOEt), n-butanol (BuOH), and water. nih.govbiocrick.com this compound, being moderately polar, is predominantly concentrated in the ethyl acetate fraction. nih.govchemfaces.com In one optimized protocol, sonication-assisted extraction using 70% ethanol (B145695) for 45 minutes was found to be highly efficient for recovering coumarins, including this compound, from the plant material. koreamed.org
Following the initial crude extraction, preparative chromatography is employed for purification. Conventional methods utilize silica (B1680970) gel column chromatography with an eluent system such as toluene/ethyl acetate. nih.govbiocrick.comchemfaces.com More advanced and efficient techniques like high-speed counter-current chromatography (HSCCC) have been successfully applied. tautobiotech.comnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the target compounds. tautobiotech.com
Table 1: Summary of Extraction and Purification Protocols for this compound
| Technique | Solvent System(s) | Source Material/Fraction | Key Findings & Purity | Citation(s) |
|---|---|---|---|---|
| Solvent Partitioning & Column Chromatography | Ethyl acetate, n-butanol, water for initial extraction. Toluene/ethyl acetate for elution. | Roots of Peucedanum praeruptorum Dunn. | This compound isolated from the ethyl acetate fraction. | nih.govbiocrick.comchemfaces.com |
| Sonication & HPLC-DAD | 70% ethanol for extraction. Mobile phase: water and acetonitrile (B52724) (both with 0.1% phosphoric acid). | Roots of P. praeruptorum. | Optimized extraction achieved in 45 min. HPLC method validated for quantification. | koreamed.org |
| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum–ethyl acetate–methanol–water (5:5:5:5 and 5:5:6.5:3.5, v/v) in gradient elution. | Crude extract from roots of P. praeruptorum Dunn. | 31.9 mg of (+)-Praeruptorin B obtained with 99.4% purity in a one-step separation. | tautobiotech.comnih.gov |
Structural Confirmation Approaches in Research Contexts
Beyond standard identification using basic spectroscopic data (1H NMR, 13C NMR, MS), advanced analytical methods are employed in research to unequivocally confirm the complex structure of this compound, particularly its relative and absolute stereochemistry.
One of the most definitive methods for structural elucidation is single-crystal X-ray diffraction analysis . This technique provides precise three-dimensional coordinates of the atoms, confirming the molecular connectivity and stereochemistry without ambiguity. The structure of (-)-Praeruptorin B has been confirmed using X-ray diffraction, providing an absolute structural proof. binm.ru The use of X-ray crystallography is a recurring strategy in the study of new coumarins isolated from P. praeruptorum, underscoring its importance as a gold standard for structural validation. researchgate.net
Advanced applications of Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial. While 1D NMR provides the basic framework, specific details of the stereochemistry are often resolved using other NMR techniques. For instance, the relative configuration of the dihydropyran ring system in angular coumarins like this compound can be determined by analyzing the chemical shift difference (Δδ) between the C-5′ and C-6′ carbons in the 13C-NMR spectrum . scispace.com For cis-isomers like this compound, these carbon signals are nearly identical, whereas they are significantly different for trans-isomers. scispace.com
Determining the absolute configuration of the two stereogenic centers (C-3′ and C-4′) often requires a combination of chemical and analytical methods. A common research approach involves the enzymatic or chemical hydrolysis of the ester groups on this compound to yield a common backbone, cis-khellactone. scispace.comnih.gov The resulting cis-khellactone is then analyzed using chiral High-Performance Liquid Chromatography-Mass Spectrometry (chiral HPLC-MS/MS) and compared with authentic (+)- and (-)-cis-khellactone standards. nih.gov By identifying the specific khellactone (B107364) enantiomer produced, researchers can deduce the absolute configuration of the original this compound molecule. scispace.comnih.gov
Table 2: Advanced Structural Confirmation Techniques for this compound
| Technique | Research Application/Purpose | Key Finding | Citation(s) |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure and absolute stereochemistry. | Confirmed the complete structure of (-)-Praeruptorin B. | binm.ru |
| 13C-NMR Spectroscopy | Determination of relative cis/trans configuration of the dihydropyran ring. | The near-identical chemical shifts of C-5′ and C-6′ confirm the cis configuration of the khellactone moiety in this compound. | scispace.com |
| Hydrolysis & Chiral HPLC-MS/MS | Determination of absolute configuration at stereocenters C-3′ and C-4′. | Hydrolysis yields cis-khellactone, whose absolute configuration is determined by chiral HPLC against standards, thereby revealing the configuration of the parent compound. | scispace.comnih.gov |
Biosynthesis and Production Pathways of Praeruptorin B
Overview of Coumarin (B35378) Biosynthesis Pathways
The biosynthesis of coumarins is a specialized branch of the phenylpropanoid metabolic pathway. frontiersin.org This intricate process begins with the amino acid phenylalanine, which is first converted into cinnamic acid. nih.gov A series of enzymatic reactions then modifies cinnamic acid to produce p-coumaroyl-CoA, a central intermediate metabolite. frontiersin.org This intermediate stands at a critical juncture, from which the pathway can branch into the production of various secondary metabolites, including flavonoids, lignin (B12514952), and coumarins. frontiersin.orgresearchgate.net
The formation of the characteristic coumarin lactone ring is a pivotal step. The ortho-hydroxylation of cinnamic acid derivatives is recognized as the critical reaction leading to the coumarin core structure. frontiersin.org Specifically, the conversion of p-coumaroyl-CoA to the precursor umbelliferone (B1683723) marks the entry into the dedicated coumarin synthesis pathway. nih.govoup.comfrontiersin.org Umbelliferone then serves as the foundational molecule for the synthesis of more structurally complex coumarins, such as the furanocoumarins and pyranocoumarins, including Praeruptorin B. oup.com The entire pathway is regulated by the expression of specific genes encoding the necessary enzymes, which can be influenced by developmental stages and environmental stress. frontiersin.orgfrontiersin.org
Phenylpropanoid Pathway Involvement
The phenylpropanoid pathway provides the essential precursors for coumarin biosynthesis. frontiersin.org This core metabolic pathway starts with phenylalanine, synthesized via the shikimate pathway. frontiersin.orgnih.gov Three key enzymatic steps, catalyzed sequentially by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert phenylalanine into p-coumarate-CoA. frontiersin.org This molecule is a shared precursor for a wide array of phenolic compounds. researchgate.net
The biosynthesis of the coumarin core structure is directly derived from this pathway. oup.com The flow of metabolites is directed towards coumarin formation by a specific set of enzymes that compete for the p-coumaroyl-CoA substrate. nih.gov The transcriptional activation of genes in the upstream phenylpropanoid pathway often triggers a cascade of metabolic reprogramming in the downstream networks, enhancing the production of specific compounds like coumarins. frontiersin.org Studies on Peucedanum praeruptorum have identified numerous genes associated with the phenylpropanoid pathway that are directly linked to the accumulation of coumarins. nih.gov
Key Enzymatic Steps and Corresponding Gene Expression
The biosynthesis of this compound is governed by a series of key enzymes whose gene expression levels often correlate with the quantity of the final compound. The accumulation of this compound is primarily concentrated in the roots of P. praeruptorum and tends to decrease after the plant undergoes bolting (flowering). researchgate.netnih.gov This change in concentration is linked to the downregulation of the genes responsible for producing these key enzymes. frontiersin.orgnih.gov
| Enzyme | Abbreviation | Function in Pathway | Gene Expression Regulation |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first committed step: conversion of Phenylalanine to Cinnamic acid. nih.gov | Expression is often rate-limiting and susceptible to abiotic stresses. frontiersin.orgpeerj.com Downregulated during the bolting stage in P. praeruptorum. frontiersin.org |
| 4-Coumaric Acid-CoA Ligase | 4CL | Catalyzes the final step of the general phenylpropanoid pathway, forming p-coumaroyl-CoA. researchgate.net | Plays a critical role at the divergence point of metabolism. researchgate.net Downregulated at the bolting stage. frontiersin.org |
| p-Coumaroyl-CoA 2′-Hydroxylase | C2′H | Catalyzes the ortho-hydroxylation of p-coumaroyl-CoA, the first committed step to umbelliferone. frontiersin.orgnih.gov | Expression is high in roots and induced by stressors like MeJA and UV-B. frontiersin.org Its expression level strongly correlates with total coumarin content. frontiersin.org |
| Caffeic Acid O-Methyltransferase-Similar | COMT-S | Responsible for the O-methylation of hydroxycoumarins. frontiersin.org | Downregulated at the bolting stage in P. praeruptorum. frontiersin.org |
4-Coumaric acid-CoA ligase (4CL) is a pivotal enzyme that functions at the final step of the general phenylpropanoid pathway. researchgate.net It catalyzes the activation of p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgfrontiersin.org This reaction is crucial as it prepares the substrate for entry into various downstream biosynthetic branches, including the synthesis of lignin and coumarins. researchgate.net The enzyme's substrate specificity helps to direct the metabolic flow. In P. praeruptorum, several 4CL genes have been identified, with Pp4CL1 showing a preference for p-coumaric acid and ferulic acid as substrates. frontiersin.org The expression of 4CL genes is significantly downregulated in P. praeruptorum after bolting, a change that is linked to the reduced production of coumarins. frontiersin.orgnih.gov
The enzyme p-coumaroyl-CoA 2′-hydroxylase (C2′H) is a critical gateway enzyme that channels intermediates from the general phenylpropanoid pathway specifically into coumarin biosynthesis. nih.govoup.com It catalyzes the vital ortho-hydroxylation of p-coumaroyl-CoA, which is the committed step leading to the formation of umbelliferone, the precursor for most complex coumarins. frontiersin.orgfrontiersin.org Following hydroxylation, the intermediate undergoes spontaneous lactonization to form the stable umbelliferone ring. frontiersin.org Research on P. praeruptorum has shown that the PpC2'H gene exhibits its highest level of transcriptional activity in the roots, which is the primary site of this compound accumulation. frontiersin.orgnih.gov The expression level of PpC2'H is significantly higher than that of PpPAL and PpC4H and shows a strong correlation with the total coumarin content in the plant. frontiersin.org
Role of CYP450 Monooxygenases
Cytochrome P450 (CYP450) monooxygenases are a superfamily of enzymes that play a critical role in the biosynthesis of this compound and other coumarins. numberanalytics.com These enzymes are essential for catalyzing oxidation and hydroxylation reactions, which are key steps in forming the complex coumarin structure. peerj.com In the biosynthesis of pyranocoumarins in Peucedanum praeruptorum, combined transcriptomic and metabolomic analyses have suggested the participation of CYP450 genes. mdpi.comresearchgate.net
Research has identified that specific CYP450 enzymes are involved in the multi-step reactions that form dihydropyranocoumarins. frontiersin.org For instance, cinnamate 4-hydroxylase (C4H), a CYP450 enzyme from the CYP73A family, is involved in the early stages of the general phenylpropanoid pathway which provides the precursors for coumarins. peerj.comnih.gov Furthermore, two novel CYP450 cyclases, PpDC and PpOC, have been identified in P. praeruptorum as being responsible for the cyclization of precursors into tetrahydropyrans, a core structure in this compound. oup.com The expansion of the CYP450 gene family in P. praeruptorum through tandem duplications may be linked to the plant's capacity for high accumulation of coumarins. researchgate.netoup.com
Precursor Compounds and Intermediate Metabolites in this compound Synthesis
The biosynthesis of all pyranocoumarins, including this compound, originates from the precursor umbelliferone, which is synthesized via the phenylpropanoid pathway. mdpi.com The pathway begins with the amino acid L-phenylalanine. mdpi.compeerj.com Through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), L-phenylalanine is converted to p-coumaric acid. mdpi.com This acid is then further processed to yield umbelliferone, which serves as the foundational structure for more complex coumarins. frontiersin.orgoup.com
Within the biosynthetic pathway leading to this compound, the dihydropyranocoumarin (+)-lomatin serves as a significant intermediate metabolite. frontiersin.orgacs.org Based on the established biogenic pathway, lomatin (B73374) is believed to participate in the biosynthesis of this compound through subsequent reactions catalyzed by enzymes such as prenyltransferases (PT), O-methyltransferases (OMT), and CYP450 monooxygenases. frontiersin.org Lomatin itself is a hydroxydihydropyranocoumarin, and its formation and subsequent conversion are critical steps in the elaboration of the final this compound molecule. clockss.org
Factors Influencing this compound Accumulation in Plants
The concentration of this compound in Peucedanum praeruptorum is not static; it is influenced by a range of internal and external factors. These include the plant's developmental stage, the specific tissue, and environmental conditions related to its cultivation. nih.gov
Research has consistently shown that this compound accumulates in a tissue-specific manner and its concentration changes with the plant's life cycle.
Tissue Specificity : this compound is primarily found and concentrated in the roots of P. praeruptorum. nih.govresearchgate.netnih.gov Studies on tissue-cultured seedlings also confirmed that the content of this compound was higher in the roots compared to the stems and leaves. nih.govfrontiersin.org
Developmental Stage : The developmental stage of the plant, particularly the transition to flowering (bolting), has a major impact on this compound levels. The content of this compound is highest in the roots before the plant bolts. peerj.compeerj.com After bolting and subsequent flowering, the concentration of this compound in the roots and stems significantly decreases. researchgate.netnih.govfrontiersin.org This decline is linked to the expression patterns of certain transcription factors (PpMYB3 and PpMYB103), which appear to positively regulate its biosynthesis before bolting. researchgate.netnih.govresearchgate.net
Table 1: Tissue-Specific Distribution and Developmental Influence on this compound Content in P. praeruptorum
| Factor | Observation | Source(s) |
|---|---|---|
| Tissue Distribution | Mainly concentrated in the roots. | nih.govresearchgate.netnih.gov |
| Higher content in roots than in stems and leaves of tissue-cultured seedlings. | nih.govfrontiersin.org | |
| Developmental Stage | Content is highest in the roots before bolting (flowering). | peerj.compeerj.com |
In addition to developmental factors, the environment and cultivation methods affect this compound levels. Studies comparing wild and cultivated P. praeruptorum have found that cultivated varieties tend to have lower levels of this compound. academicjournals.org Other agricultural parameters, such as the specific cultivation environment and fertilization strategies, have also been identified as factors that influence the final concentration of this compound in the plant. nih.gov
Strategies for Enhanced Production and Biotechnological Approaches (e.g., Synthetic Biology)
Given the medicinal interest in this compound, significant research has focused on enhancing its production through biotechnology and synthetic biology. mdpi.com These strategies offer a renewable and controlled alternative to chemical synthesis or reliance on inconsistent plant harvests. mdpi.com
One major approach is the use of microbial cell factories. researchgate.net Key genes from the pyranocoumarin (B1669404) biosynthetic pathway in P. praeruptorum, such as those for prenyltransferases and CYP450s, have been successfully transferred into microorganisms like Saccharomyces cerevisiae and Escherichia coli. mdpi.com This heterologous expression turns the microbes into producers of these specialized plant compounds. mdpi.comnih.gov Optimizing these microbial systems by engineering upstream pathways and improving enzyme efficiency can lead to significant increases in yield. nih.gov
In-planta strategies are also being developed. Plant tissue culture provides a controlled environment to study and manipulate secondary metabolite production. frontiersin.org Advanced molecular techniques offer more targeted approaches. For example, a proposed strategy involves using CRISPR/Cas9 to knock out genes of competing metabolic pathways, thereby redirecting more precursors towards coumarin synthesis. frontiersin.org Simultaneously, key enzymes in the this compound pathway, such as PpC2'H, could be overexpressed using genetic engineering to increase the metabolic flux towards the desired compound. frontiersin.org
Pharmacological Activities and Preclinical Investigations of Praeruptorin B
Antineoplastic and Chemopreventive Activities (in vitro and in vivo models)
Inhibition of Cellular Proliferation and Cytotoxicity
Praeruptorin B has demonstrated the ability to inhibit the growth and cause cell death in several types of cancer cells.
In studies involving renal cell carcinoma, this compound has shown cytotoxic effects against 786-O and ACHN cell lines. mdpi.com Research indicates that treatment with this compound at concentrations up to 30 µM for 24 hours did not significantly affect the viability of these human renal cancer cell lines (786-O and ACHN). airitilibrary.com However, it was observed to potently inhibit the migration and invasion of these cells. mdpi.comresearchgate.net This inhibition is linked to a decrease in the production of cathepsin C (CTSC) and cathepsin V (CTSV), which are proteases that regulate cancer cell invasion. mdpi.comresearchgate.net Furthermore, treatment with this compound led to reduced levels of phosphorylated EGFR, MEK, and ERK, suggesting a suppression of the EGFR-MEK-ERK signaling pathway. mdpi.comresearchgate.net
Table 1: Effect of this compound on Renal Cell Carcinoma Models
| Cell Line | Effect | Concentration | Duration | Reference |
|---|---|---|---|---|
| 786-O | Cytotoxic effects, Inhibition of migration and invasion | ≤ 30 µM | 24 hours | mdpi.comairitilibrary.com |
| ACHN | Cytotoxic effects, Inhibition of migration and invasion | ≤ 30 µM | 24 hours | mdpi.comairitilibrary.com |
Investigations using the SGC7901 human gastric cancer cell line have revealed that both Praeruptorin A and this compound exhibit antiproliferative and cytotoxic activities. mdpi.comresearchgate.net At concentrations ranging from 10 to 100 μM, both compounds demonstrated these effects in a concentration-dependent manner after 24 hours of treatment. researchgate.netresearchgate.net
Table 2: Effect of this compound on Gastric Cancer Cell Models
| Cell Line | Effect | Concentration | Duration | Reference |
|---|---|---|---|---|
| SGC7901 | Antiproliferative and cytotoxic activities | 10-100 µM | 24 hours | researchgate.netresearchgate.net |
In the context of ovarian cancer, this compound has been shown to inhibit the proliferation and migration of SK-OV-3 cells. frontiersin.org Treatment with this compound at concentrations of 20, 40, and 60 μmol/L was reported to downregulate the expression of several key proteins involved in cancer cell growth, including FASN, c-Myc, SREBP-1c, and cyclin D1. frontiersin.org
Table 3: Effect of this compound on Ovarian Cancer Cell Models
| Cell Line | Effect | Concentration | Reference |
|---|---|---|---|
| SK-OV-3 | Inhibition of proliferation and migration | 20, 40, 60 μmol/L | frontiersin.org |
Studies on cervical cancer have demonstrated that this compound can down-regulate the expression of NF-κB, MMP-2, and MMP-9 in HeLa and SiHa cells, which in turn affects their proliferation. nih.govfrontiersin.org It has been shown to inhibit TPA-induced migration and invasion of these cells without causing significant toxicity. cellphysiolbiochem.comnih.gov This effect is mediated by blocking the phosphorylation of Akt, a key protein in cell signaling pathways, without affecting the MAPK pathway. nih.govfrontiersin.orgencyclopedia.pubmdpi.com
Table 4: Effect of this compound on Cervical Cancer Cell Models
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa | Down-regulation of NF-κB, MMP-2, and MMP-9; Inhibition of TPA-induced migration and invasion | nih.govfrontiersin.org |
| SiHa | Down-regulation of NF-κB, MMP-2, and MMP-9; Inhibition of TPA-induced migration and invasion | nih.govfrontiersin.org |
Modulation of Cellular Invasion and Migration
A significant aspect of this compound's preclinical investigation is its ability to modulate cellular invasion and migration, key processes in cancer metastasis.
In renal cell carcinoma models (786-O and ACHN cells), this compound significantly reduced migration and invasion in a concentration-dependent manner at concentrations of 10-30 μM over 24 hours. researchgate.neteuropeanreview.org This is attributed to the downregulation of cathepsins C and V. researchgate.net
In cervical cancer cells (HeLa and SiHa), this compound at a concentration of 20 µM for 24 hours significantly inhibited TPA-induced migration and invasion. europeanreview.org This is achieved by targeting the p-Akt/NF-κB signaling pathway and reducing the expression of matrix metalloproteinase-2 and -9 (MMP-2 and MMP-9). cellphysiolbiochem.comeuropeanreview.org By decreasing the production and activity of these MMPs, the capacity for cell migration and invasion is diminished. europeanreview.org Specifically, this compound blocks the activation of the PI3K/Akt-IKKα/NF-κB pathway. europeanreview.org
Table 5: Modulation of Cellular Invasion and Migration by this compound
| Cancer Model | Cell Lines | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma | 786-O, ACHN | Reduced migration and invasion | Downregulation of cathepsins C and V | researchgate.neteuropeanreview.org |
| Cervical Cancer | HeLa, SiHa | Inhibition of TPA-induced migration and invasion | Targeting p-Akt/NF-κB pathway, reducing MMP-2/-9 expression | cellphysiolbiochem.comeuropeanreview.org |
Induction of Programmed Cell Death (Apoptosis/Necrosis)
This compound has been reported to possess cytotoxic and antiproliferative activities against various cancer cell lines. frontiersin.org Studies on SGC7901 human gastric cancer cells demonstrated that this compound exerted cytotoxic effects, leading to antiproliferation. frontiersin.orgeuropeanreview.org It has also been shown to inhibit the proliferation of SK-OV-3 ovarian cancer cells. frontiersin.org While its sibling compounds, Praeruptorin A and C, are more extensively documented to induce apoptosis, the growth-inhibitory effects of this compound have been noted as present, although sometimes marginal in direct comparison within the same study on non-small-cell lung cancer cells. mdpi.com
The direct activation of caspases by this compound is not as clearly established in the scientific literature as it is for other praeruptorins like Praeruptorin A and C. mdpi.comscispace.com While the broader family of angular pyranocoumarins from P. praeruptoruom has been shown to induce apoptosis in human U266 myeloma cells by upregulating caspase-8 and caspase-3, specific studies detailing this mechanism for this compound are limited. mdpi.com
This compound's influence on cell cycle regulators has been observed in specific cancer models. In SK-OV-3 ovarian cancer cells, this compound was found to downregulate the expression of Cyclin D1. frontiersin.org Cyclin D1 is a critical protein for cell cycle progression from the G1 to the S phase, and its inhibition can lead to cell cycle arrest. This effect is part of the mechanism by which this compound inhibits the proliferation of these cells, linked to the SREBP-1c/FASN signaling pathway that regulates energy metabolism. frontiersin.org In contrast, more extensive modulation of other cell cycle regulators like Skp2, p16, p21, p27, and Rb has been more thoroughly documented for Praeruptorin A. researcher.lifenih.govresearchgate.net
Table 3: Effect of this compound on Cell Cycle Regulators
| Cell Line | Cancer Type | Key Findings | Associated Pathway | Reference |
| SK-OV-3 | Ovarian Cancer | Downregulated expression of Cyclin D1. | SREBP-1c/FASN | frontiersin.org |
Sensitization of Cancer Cells to Chemotherapeutic Agents
The family of praeruptorins has shown potential as anticancer adjuvants. cellphysiolbiochem.com One study demonstrated that praeruptorins could enhance the sensitivity of cancer cells to several chemotherapeutic drugs, including doxorubicin (B1662922), paclitaxel, and vincristine. mdpi.comcellphysiolbiochem.com This suggests a potential role in overcoming multidrug resistance, a major challenge in cancer therapy. nih.gov While Praeruptorin A has been specifically shown to enhance the action of doxorubicin in gastric cancer cells, the broader finding points to a class effect for these coumarins that may include this compound. frontiersin.org
Anti-inflammatory and Immunomodulatory Effects (in vitro and in vivo models)
This compound exhibits significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.net It has been identified as a potent inhibitor of nitric oxide (NO) production in interleukin 1β-stimulated rat hepatocytes. mdpi.comnih.gov This effect is achieved by decreasing the expression of inducible NO synthase (iNOS). mdpi.com
Furthermore, this compound suppresses the expression of mRNAs encoding for proinflammatory cytokines. mdpi.comnih.gov In high-fat diet-fed mice, it was shown to reduce the expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net The anti-inflammatory mechanism is also linked to the suppression of NF-κB signaling. researchgate.netresearchgate.net In RAW 264.7 macrophages, this compound was shown to inhibit NO production induced by lipopolysaccharide (LPS). caymanchem.com These findings underscore the potential of this compound in modulating inflammatory responses, which are often implicated in various chronic diseases, including cancer. caymanchem.comresearchgate.net
Table 4: Anti-inflammatory and Immunomodulatory Effects of this compound
| Model | Key Findings | Mechanism | Reference |
| IL-1β-stimulated rat hepatocytes | Inhibited NO production; Suppressed mRNA expression of proinflammatory cytokines. | Decreased iNOS expression. | mdpi.comnih.gov |
| High-fat diet-fed mice | Reduced expression of TNF-α and IL-6. | Suppression of NF-κB signaling. | researchgate.net |
| LPS-induced RAW 264.7 macrophages | Inhibited NO production. | Not specified. | caymanchem.com |
Suppression of Nitric Oxide (NO) Production
This compound has demonstrated the ability to suppress the production of nitric oxide (NO), a key mediator in inflammatory processes. mdpi.comnih.gov In a study utilizing rat hepatocytes stimulated with interleukin 1β (IL-1β), this compound was identified as a potent inhibitor of NO production. mdpi.comnih.govresearchgate.net This effect was attributed to its ability to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO synthesis during inflammation. mdpi.comnih.govresearchgate.net When compared with other related compounds, Praeruptorin A and E, this compound exhibited the strongest inhibitory effect on NO production. mdpi.comnih.govresearchgate.net Furthermore, in a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage model, (+)-Praeruptorin B was shown to inhibit NO production at a concentration of 100 µM. caymanchem.com
Reduction of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, CCL20, IL1R1)
This compound has been shown to modulate the expression of several key pro-inflammatory cytokines and chemokines. In primary cultured rat hepatocytes stimulated with IL-1β, this compound suppressed the mRNA expression of pro-inflammatory cytokines. mdpi.comnih.govresearchgate.net Research has also investigated the effects of Praeruptorin A and B on the mRNA levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), chemokine (C-C motif) ligand 20 (CCL20), and interleukin 1 receptor, type I (IL1R1). researchgate.net
Pro-inflammatory cytokines like TNF-α and IL-1 are central to initiating and amplifying the inflammatory cascade. thermofisher.commdpi.com IL-6, another key pro-inflammatory cytokine, is involved in regulating immune cell growth, activation, and differentiation. thermofisher.commdpi.com The interleukin-1 receptor, type I (IL1R1), plays a crucial role in mediating the cellular response to IL-1, and its activation can lead to the production of other inflammatory mediators. frontiersin.org
Inhibition of NF-κB Signaling Pathway Activation
A significant mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netcellphysiolbiochem.com The NF-κB pathway is a critical regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes. cellphysiolbiochem.comamegroups.org
In studies using HeLa cells, this compound was found to suppress the TPA-induced nuclear translocation of the NF-κB complex, specifically the p65 and p50 subunits. researchgate.netcellphysiolbiochem.com It achieved this by inhibiting the phosphorylation of IκB kinase α (IKKα), a key upstream kinase in the NF-κB pathway. researchgate.netcellphysiolbiochem.com Further research has shown that this compound can inhibit the nuclear import of p65 induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). researchgate.net This inhibitory effect on NF-κB signaling has also been observed in the context of osteoclastogenesis. researchgate.net
Metabolic Regulatory Activities (in vitro and in vivo models)
This compound has demonstrated significant potential in regulating metabolic processes, particularly in the context of lipid metabolism and hyperlipidemia, as observed in both laboratory cell cultures and animal models. researchgate.net
Amelioration of Hyperlipidemia and Lipid Metabolism
This compound has been shown to improve conditions of high lipid levels in the blood (hyperlipidemia) and positively influence lipid metabolism. researchgate.net In high-fat diet (HFD)-fed obese mice, treatment with this compound led to a significant reduction in diet-induced obesity. medchemexpress.com Mice treated with this compound (50 mg/kg) were notably lighter than the vehicle-treated mice. medchemexpress.com
Furthermore, this compound treatment significantly lowered serum levels of total cholesterol (TC) and triglycerides (TG) in HFD-fed mice. medchemexpress.com It also increased high-density lipoprotein cholesterol (HDL-c) and decreased low-density lipoprotein cholesterol (LDL-c), effects comparable to the drug lovastatin. medchemexpress.com At the hepatic level, this compound significantly reduced the accumulation of TC and TG in the liver. medchemexpress.com
Table 1: Effect of this compound on Lipid Profile in High-Fat Diet-Fed Mice
| Parameter | Observation | Source |
| Body Weight | Significantly lighter than vehicle-treated mice. | medchemexpress.com |
| Fat/Lean & Fat/Body-Weight Ratios | Obviously dropped. | medchemexpress.com |
| Serum Total Cholesterol (TC) | Significantly lower than HFD-fed mice. | medchemexpress.com |
| Serum Triglycerides (TG) | Significantly lower than HFD-fed mice. | medchemexpress.com |
| Serum HDL-c | Increased. | medchemexpress.com |
| Serum LDL-c | Decreased. | medchemexpress.com |
| Liver Total Cholesterol (TC) | Significantly lowered. | medchemexpress.com |
| Liver Triglycerides (TG) | Significantly lowered. | medchemexpress.com |
Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)
A key mechanism behind this compound's metabolic effects is its role as an inhibitor of sterol regulatory element-binding proteins (SREBPs). researchgate.netmedchemexpress.com SREBPs are crucial transcription factors that regulate the synthesis of lipids. researchgate.net this compound has been identified as a novel inhibitor of SREBPs. researchgate.net
It dose-dependently decreases the activity of SRE-luciferase, indicating a direct inhibitory effect on the transcriptional activity of SREBPs. medchemexpress.com Furthermore, this compound significantly down-regulates the expression of SREBP-1c and SREBP-2. medchemexpress.com The inhibition of SREBP expression by this compound is thought to occur through the regulation of the PI3K/Akt/mTOR signaling pathway. researchgate.netscienceopen.com By inhibiting SREBPs, this compound effectively suppresses the expression of their target genes, which are involved in the synthesis of fatty acids and cholesterol. researchgate.netresearchgate.net
Alleviation of Insulin (B600854) Resistance
Preclinical evidence suggests that this compound can ameliorate insulin resistance, a key pathogenic factor in type 2 diabetes and metabolic syndrome. researchgate.netrsc.org In high-fat diet (HFD)-fed obese mice, treatment with this compound significantly improved insulin sensitivity. researchgate.net This was demonstrated by enhanced responses in glucose and insulin tolerance tests. researchgate.netnih.gov The underlying mechanism appears to involve the regulation of the sterol regulatory element-binding protein (SREBP) signaling pathway. researchgate.netrsc.org this compound was found to inhibit the expression of SREBPs by modulating the PI3K/Akt/mTOR pathway. researchgate.net By suppressing the SREBP signaling cascade, this compound helps to reduce lipid accumulation and consequently alleviate insulin resistance. researchgate.netrsc.org
Effects on Diet-Induced Metabolic Dysregulation in Animal Models
Animal models of diet-induced metabolic dysregulation have provided a platform to investigate the beneficial effects of this compound. researchgate.netscielo.br In mice fed a high-fat diet, which typically leads to obesity, hyperlipidemia, and other metabolic disturbances, this compound administration resulted in significant improvements. researchgate.netresearchgate.netnih.gov
Treated mice exhibited reduced body weight gain and a decrease in the ratio of fat to body weight. researchgate.net Furthermore, this compound effectively lowered levels of circulating triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). researchgate.net Histological analysis of the liver in these animals showed a reduction in lipid deposition, indicating a protective effect against hepatic steatosis. researchgate.netresearchgate.net These findings highlight the potential of this compound to counteract the detrimental metabolic consequences of a high-fat diet by targeting key lipid regulatory pathways. researchgate.netrsc.org
Table 1: Effects of this compound on Diet-Induced Metabolic Dysregulation in Animal Models
| Parameter | Model | Effect of this compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Body Weight | High-Fat Diet (HFD)-fed obese mice | Decreased | Significantly ameliorated HFD-induced body weight gain. | researchgate.net, researchgate.net |
| Lipid Profile | HFD-fed obese mice | Improved | Reduced serum levels of TG, TC, and LDL-C; Increased HDL-C. | researchgate.net |
| Insulin Sensitivity | HFD-fed obese mice | Increased | Alleviated HFD-induced insulin resistance. | researchgate.net, rsc.org |
| Hepatic Steatosis | HFD-fed obese mice | Reduced | Decreased lipid deposition in the liver. | researchgate.net, researchgate.net |
| Signaling Pathway | HepG2 cells and HFD-fed obese mice | Modulated | Inhibited the SREBP signaling pathway via PI3K/Akt/mTOR. | researchgate.net |
Anti-osteoporosis Activities (in vitro and in vivo models)
Recent preclinical investigations have uncovered the anti-osteoporosis potential of this compound, demonstrating its effects on bone cell functions in both laboratory and animal models. researchgate.netnih.gov
Suppression of Osteoclastogenesis
Osteoclasts are cells responsible for bone resorption, and their excessive activity is a hallmark of osteoporosis. eur.nl In vitro studies have shown that this compound can directly inhibit the formation of osteoclasts (osteoclastogenesis) in a dose-dependent manner without causing cellular toxicity. researchgate.netnih.gov This suppression is achieved by interfering with the signaling pathway initiated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a critical cytokine for osteoclast development. researchgate.nete-enm.org Specifically, this compound was observed to inhibit the nuclear translocation of p65, a subunit of the NF-κB transcription factor, which is essential for RANKL-induced osteoclast differentiation. researchgate.netnih.govresearchgate.net
Targeting GSTP1 and IKKβ S-glutathionylation
Further mechanistic studies have revealed that the inhibitory effect of this compound on the NF-κB pathway is mediated through its interaction with Glutathione (B108866) S-transferase Pi 1 (GSTP1) and the subsequent S-glutathionylation of IKKβ (inhibitor of nuclear factor kappa-B kinase beta). researchgate.netnih.gov this compound enhances the expression of GSTP1. researchgate.netresearchgate.net This, in turn, promotes the S-glutathionylation of IKKβ, a post-translational modification that inhibits its kinase activity. researchgate.net The inhibition of IKKβ prevents the degradation of IκBα and the subsequent nuclear translocation of p65, ultimately suppressing osteoclast formation. researchgate.nete-enm.org
Attenuation of Bone Loss in Preclinical Models
The in vitro findings on the anti-osteoclastogenic activity of this compound have been corroborated by in vivo studies. researchgate.netnih.gov In an ovariectomy (OVX)-induced mouse model of osteoporosis, a condition that mimics postmenopausal bone loss, administration of this compound significantly attenuated bone loss. researchgate.netnih.govresearchgate.net This demonstrates the potential of this compound to protect against the excessive bone resorption that characterizes osteoporotic conditions.
Table 2: Anti-osteoporosis Activities of this compound
| Activity | Model | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| Suppression of Osteoclastogenesis | In vitro (RANKL-induced) | Inhibition of NF-κB signaling | Dose-dependently suppressed osteoclast formation; Inhibited the nuclear import of p65. | researchgate.net, nih.gov, researchgate.net |
| Targeting GSTP1 and IKKβ | In vitro | Enhanced GSTP1 expression and promoted S-glutathionylation of IKKβ | Inhibited the nuclear translocation of p65. | researchgate.net, nih.gov, researchgate.net |
| Attenuation of Bone Loss | In vivo (Ovariectomy-induced mice) | Suppression of NF-κB signaling | Considerably attenuated bone loss. | researchgate.net, nih.gov, researchgate.net |
Other Pharmacological Activities (Preclinical Data Only)
Beyond its effects on metabolic and bone disorders, preclinical studies have suggested other potential pharmacological activities of this compound. These include anti-inflammatory and anti-cancer effects. nih.gov For instance, this compound has been shown to inhibit the migration and invasion of human renal carcinoma cells and cervical cancer cells in vitro. frontiersin.orgmdpi.commdpi.com These anti-tumor activities are attributed, in part, to the modulation of signaling pathways such as AKT/NF-κB and the downregulation of matrix metalloproteinases. frontiersin.orgcellphysiolbiochem.com It is important to note that these findings are based on preclinical data and require further investigation to establish any clinical relevance.
Calcium Antagonist Activity
This compound's mechanism of action is significantly linked to its ability to modulate calcium signaling pathways. biosynth.com It functions as a calcium antagonist, influencing intracellular calcium levels, which are critical in numerous physiological processes. biosynth.comscielo.br Research on related praeruptorin compounds, such as Praeruptorin A, has shown an ability to reduce vasoconstriction by inhibiting the influx of Ca2+ into cells. tandfonline.comnih.gov This antagonistic effect on calcium is a recurring theme in the pharmacological profile of praeruptorins. researchgate.netchemfaces.com For instance, studies on Praeruptorin C demonstrated its capacity to inhibit the rise in intracellular calcium concentration ([Ca2+]i) induced by various stimuli in rat ventricular myocytes. chemfaces.com This body of evidence suggests that the calcium antagonist activity is a key characteristic of the praeruptorin class of compounds, including this compound.
Vasorelaxant Effects
The vasorelaxant properties of praeruptorins have been a significant area of investigation. While much of the detailed research has focused on Praeruptorin A, the findings provide a framework for understanding the potential mechanisms of this compound. Studies on Praeruptorin A have demonstrated that it induces endothelium-dependent vasorelaxation in isolated rat thoracic aorta. tandfonline.comnih.govtandfonline.com This effect is mediated through the nitric oxide (NO)-cGMP pathway. tandfonline.comnih.gov The vasodilation induced by Praeruptorin A was significantly diminished by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ). tandfonline.comnih.gov Furthermore, Praeruptorin A was shown to counteract vasoconstriction induced by CaCl2, indicating its role in inhibiting Ca2+ influx. tandfonline.comnih.gov Over half of the plant-derived vasodilator compounds studied have mechanisms that involve the endothelium, primarily through activating the NO/cGMP pathway or by blocking Ca2+ channels. nih.gov Given that this compound shares a structural similarity with Praeruptorin A, it is plausible that it exerts its vasorelaxant effects through similar mechanisms involving calcium channel modulation and the NO/cGMP pathway. tandfonline.comnih.gov
Antiasthma and Antiallergic Effects
Research into the antiasthma and antiallergic potential of praeruptorins has shown promising results in preclinical models. Studies on Praeruptorin A have demonstrated its ability to suppress airway inflammation, airway hyperresponsiveness, and airway remodeling in a murine model of allergic asthma. nih.govnih.gov Specifically, Praeruptorin A was found to reduce levels of pro-inflammatory cytokines such as IL-4 and IL-13 in bronchoalveolar lavage fluid (BALF) and decrease IgE levels in serum. nih.gov It also inhibited the expression of transforming growth factor-β1 (TGF-β1) and phosphorylation of Smad2/3, while up-regulating Smad7 expression in lung tissue. nih.gov Similarly, Praeruptorin E has been shown to enhance the anti-asthma efficacy of aminophylline (B1665990) by inhibiting the NF-κB pathway. amegroups.orgsemanticscholar.org This pathway is a key regulator of inflammatory responses in asthma. amegroups.org Natural compounds like nodakenin, nodakenetin, pteryxin, praeruptorin A, and this compound have been noted for their potential to inhibit Th2 cell activation, a key component of the allergic inflammatory cascade. nih.gov These findings suggest that this compound likely shares these anti-inflammatory and immunomodulatory properties, making it a compound of interest for further investigation in the context of asthma and allergic diseases. nih.govresearchgate.net
P-glycoprotein (Pgp) Inhibitory Ability
P-glycoprotein (Pgp) is a transmembrane protein that can pump various drugs out of cells, leading to multidrug resistance (MDR) in cancer therapy. austinpublishinggroup.comnih.gov Several natural compounds have been investigated for their ability to inhibit Pgp and thus act as chemosensitizers. nih.govmdpi.com Research has shown that derivatives of praeruptorins can reverse Pgp-mediated multidrug resistance. For example, a derivative of (±)-praeruptorin A was found to noncompetitively inhibit Pgp-mediated doxorubicin efflux by altering the conformation of Pgp and inhibiting its ATPase activity. nih.gov Pgp inhibitors work by either altering the conformation of the protein, hindering the binding of chemotherapeutic drugs, or by inhibiting its expression. nih.gov While direct studies on this compound's Pgp inhibitory activity are limited, the evidence from related compounds suggests a potential role in overcoming multidrug resistance. nih.govmdpi.com
Hepatoprotective Research
Preclinical studies have indicated a potential hepatoprotective role for praeruptorins. nih.govresearchgate.net Research has shown that these compounds may offer protection to the liver. For instance, in a study using nitric oxide-producing rat hepatocytes stimulated by interleukin 1β, this compound demonstrated the highest potency in inhibiting nitric oxide production among the tested praeruptorins (A, B, and E). mdpi.com It achieved this by inhibiting the expression of the iNOS gene and other proinflammatory genes. mdpi.com Furthermore, this compound was identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid synthesis. researchgate.netmedchemexpress.com In a high-fat diet-induced obese mouse model, this compound was shown to ameliorate lipid deposition, hyperlipidemia, and insulin resistance, while also down-regulating SREBPs in the liver. researchgate.net These findings suggest that this compound may protect the liver from damage associated with inflammation and metabolic dysregulation. mdpi.comresearchgate.net
Antiplatelet Aggregation Activities
Praeruptorin compounds have demonstrated inhibitory effects on platelet aggregation. nih.govresearchgate.net A study investigating various chroman derivatives, including Praeruptorin A and this compound, found that these compounds inhibited rabbit platelet aggregation induced by several agents. nih.gov The inhibitory effect was most potent against platelet-activating factor (PAF)-induced aggregation compared to aggregation induced by adenosine (B11128) triphosphate (ADP), arachidonic acid (AA), or collagen. nih.gov Platelet aggregation inhibitors are crucial in preventing clot formation and are used in the management of conditions like myocardial infarction and stroke. drugs.com While the specific mechanisms for this compound are not fully elucidated, the initial findings indicate its potential as an antiplatelet agent. nih.gov
Mechanisms of Action and Molecular Targets of Praeruptorin B
Cellular Signaling Pathway Modulation
Praeruptorin B has been shown to exert its influence by intervening in several critical signaling cascades that govern cell proliferation, inflammation, metabolism, and metastasis.
The phosphatidylinositol-3 kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism. mdpi.com Dysregulation of this pathway is a hallmark of various diseases. This compound has been identified as a modulator of this pathway.
Research has demonstrated that this compound inhibits the insulin-induced activation of the PI3K/Akt/mTOR pathway. researchgate.net In studies using HepG2 cells, treatment with this compound suppressed the phosphorylation of key components of this cascade, including PI3K, Akt, mTOR, and the downstream effector p70s6k, in a time- and concentration-dependent manner. researchgate.net This inhibitory action on the PI3K/Akt/mTOR pathway is directly linked to this compound's ability to regulate lipid metabolism. Specifically, the compound's capacity to decrease the expression of sterol regulatory element-binding proteins (SREBPs) is mediated through its regulation of this signaling cascade. rsc.orgscienceopen.com
Further mechanistic studies have confirmed this relationship. For instance, the overexpression of exogenous Akt in cells was able to counteract the reduction of SREBP-1 caused by this compound. researchgate.netresearchgate.net Conversely, the effects of this compound were maintained even when challenged by agents that promote Akt phosphorylation, such as okadaic acid. researchgate.netresearchgate.net The inhibition of mTOR, a central kinase in the pathway, appears to be a key event. The use of mTOR activators was shown to reverse the inhibitory effects of this compound on SREBP activity. researchgate.net In human cervical cancer cells, this compound was also found to inhibit AKT phosphorylation, which plays a role in its anti-invasive effects. cellphysiolbiochem.com
Table 1: Research Findings on this compound and the PI3K/Akt/mTOR Pathway
| Finding | Cell Line/Model | Key Proteins Modulated | Observed Effect | Reference(s) |
| Inhibition of insulin-induced pathway activation | HepG2 cells | p-PI3K, p-Akt, p-mTOR, p-p70s6k | Suppression of phosphorylation | researchgate.net |
| Mediation of SREBP inhibition | HepG2 cells | Akt, mTOR | Regulation of SREBP expression | rsc.orgresearchgate.netresearchgate.net |
| Inhibition of TPA-induced cell invasion | HeLa cells | p-Akt | Suppression of AKT phosphorylation | cellphysiolbiochem.com |
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which includes the downstream MEK and Extracellular signal-regulated kinase (ERK) cascade, is fundamental in regulating cell migration, proliferation, and survival. This compound has been shown to target this pathway, particularly in the context of cancer cell metastasis.
In studies on human renal cell carcinoma (RCC) cells, this compound treatment led to reduced levels of phosphorylated EGFR (p-EGFR), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK). mdpi.com This demonstrates a clear suppressive effect on the EGFR-MEK-ERK signaling cascade. mdpi.com The inhibition of this pathway is a key mechanism behind this compound's ability to mitigate the metastatic potential of cancer cells. researchgate.net The downstream consequence of this inhibition includes the downregulation of specific proteases involved in cancer cell invasion, such as cathepsin C and cathepsin V. mdpi.comresearchgate.net The importance of this pathway is highlighted by studies where specific MEK inhibitors, like U0126, also resulted in decreased cancer cell migration and invasion. researchgate.netmdpi.com
Table 2: Research Findings on this compound and the EGFR-MEK-ERK Pathway
| Finding | Cell Line/Model | Key Proteins Modulated | Observed Effect | Reference(s) |
| Suppression of the signaling cascade | Renal Cell Carcinoma (RCC) cells | p-EGFR, p-MEK, p-ERK | Reduced phosphorylation levels | mdpi.com |
| Inhibition of cell migration and invasion | Renal Cell Carcinoma (RCC) cells | MEK, ERK | Downregulation of downstream targets (CTSC, CTSV) | researchgate.net |
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammatory responses, immune function, and cell survival. This compound has demonstrated significant inhibitory effects on this pathway through distinct mechanisms.
In the context of osteoclastogenesis, this compound was found to suppress the activation of NF-κB signaling induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). researchgate.net It achieves this by inhibiting the nuclear import of the p65 subunit of NF-κB. researchgate.net A specific mechanism for this action has been elucidated, involving the upregulation of Glutathione (B108866) S-transferase Pi 1 (GSTP1). researchgate.net The increased expression of GSTP1 promotes the S-glutathionylation of IKKβ, a key kinase in the NF-κB pathway. researchgate.netnih.gov This modification of IKKβ prevents its activation, thereby blocking the downstream cascade that leads to p65 nuclear translocation. researchgate.netnih.gov
In human cervical cancer cells, this compound was also shown to suppress the TPA-induced nuclear translocation of the NF-κB complex, including the p65, p52, and p50 subunits. cellphysiolbiochem.com This inhibition was linked to the suppression of the PI3K/Akt pathway and resulted in reduced expression of matrix metalloproteinases. cellphysiolbiochem.com Related compounds like Praeruptorin C and E also exhibit anti-inflammatory and other therapeutic effects through the suppression of NF-κB signaling, highlighting the importance of this pathway as a target for this class of molecules. frontiersin.orgamegroups.org
Sterol regulatory element-binding proteins (SREBPs) are transcription factors that play a central role in lipid homeostasis by controlling the synthesis of cholesterol and fatty acids. This compound has been identified as a potent inhibitor of the SREBP signaling pathway. rsc.orgmedchemexpress.com
Studies have shown that this compound effectively decreases the activity of SREBPs, as measured by SRE-luciferase assays, in a dose-dependent manner. researchgate.net It significantly down-regulates the expression of key SREBP isoforms, namely SREBP-1c and SREBP-2, as well as their downstream target genes involved in lipid synthesis. rsc.orgresearchgate.net This inhibitory action leads to a tangible reduction in intracellular levels of total cholesterol and triglycerides. researchgate.net The mechanism for this inhibition is directly tied to the compound's regulation of the PI3K/Akt/mTOR pathway. rsc.orgscienceopen.com By suppressing mTOR signaling, this compound prevents the processing and activation of SREBPs, thereby exerting its lipid-lowering effects. rsc.orgresearchgate.net These findings suggest that this compound's modulation of the SREBP pathway is a key component of its potential in addressing metabolic disorders. rsc.orgscienceopen.com
Protein and Gene Expression Modulation
The effects of this compound on cellular signaling pathways ultimately translate into changes in the expression of specific proteins and genes that execute its biological functions.
Cathepsins are a class of proteases that, when dysregulated, are involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. mdpi.com Research has specifically implicated this compound in the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV).
In studies focusing on renal cell carcinoma (RCC), treatment with this compound led to a marked decrease in the expression of both CTSC and CTSV proteins in ACHN and 786-O cell lines. mdpi.comfrontiersin.orgsemanticscholar.org This downregulation is a direct consequence of this compound's inhibition of the EGFR-MEK-ERK signaling pathway. researchgate.net By suppressing this upstream cascade, this compound effectively reduces the expression of these critical proteases, thereby inhibiting the migration and invasion capabilities of RCC cells. mdpi.comresearchgate.net The role of CTSC as a promoter of cancer proliferation and metastasis makes its inhibition a significant aspect of this compound's anti-metastatic profile. e-crt.org
Matrix Metalloproteinase (MMP) Expression and Transcriptional Activity Modulation
This compound has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes critical to the breakdown of the extracellular matrix. researchgate.net Research indicates that this compound can suppress the metastatic potential of certain cancer cells by targeting specific MMPs. medscape.comdovepress.com
In studies involving human cervical cancer cells, this compound inhibited the expression of both Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) at both the mRNA and protein levels. medscape.comjci.org This suppression is crucial as MMP-2 and MMP-9 are key enzymes involved in the degradation of the basement membrane, a critical step in tumor cell invasion and metastasis. researchgate.netresearcher.life The inhibitory effect of this compound on the transcriptional activity of MMP-2 and MMP-9 has been confirmed through luciferase reporter assays. jci.orgfx361.ccresearchgate.net This regulatory action is linked to its ability to interfere with specific signaling pathways, such as the AKT/NF-κB pathway, which are known to control the expression of these enzymes. medscape.comdovepress.comjci.org
Table 1: Effect of this compound on Matrix Metalloproteinases in HeLa Cells
| Target | Effect of this compound | Method of Confirmation | Associated Pathway | Source |
| MMP-2 | Suppressed mRNA & protein expression; Inhibited transcriptional activity | RT-PCR, Western Blotting, Luciferase Assay | AKT/NF-κB | medscape.comjci.orgresearchgate.net |
| MMP-9 | Suppressed mRNA & protein expression; Inhibited transcriptional activity | RT-PCR, Western Blotting, Luciferase Assay | AKT/NF-κB | medscape.comjci.orgresearchgate.net |
Regulation of Cell Cycle Regulatory Proteins
The influence of praeruptorins on cell cycle progression can be specific to the compound variant and cell type. As a class of compounds, praeruptorins have been noted for their potential to arrest the cell cycle by inducing the overexpression of negative regulators of the cycle. nih.gov
For instance, the related compound Praeruptorin A has been shown to induce cell cycle arrest at the G0/G1 phase. researchgate.netmdpi.com This effect is achieved by downregulating the levels of key proteins that promote cell cycle progression, such as Cyclin D1 and S-phase kinase-associated protein 2 (Skp2), while simultaneously upregulating proteins that inhibit the cell cycle, including p16, p21, p27, and the Retinoblastoma protein (Rb). fx361.ccresearchgate.netmdpi.com However, the effect of this compound itself appears to be more context-dependent. In a study on human non-small cell lung cancer (A549) cells, this compound treatment did not result in significant cell cycle arrest, whereas the related compound Praeruptorin C did, by downregulating Cyclin D1 and upregulating p21. dntb.gov.ua This indicates that while the praeruptorin scaffold has the potential to interact with cell cycle machinery, the specific activity of this compound in this regard may vary significantly between different cellular environments.
Impact on Glutathione S-transferase Pi 1 (GSTP1) and IKKβ S-glutathionylation
A significant mechanism of action for this compound involves its interaction with the Glutathione S-transferase Pi 1 (GSTP1) enzyme and the subsequent modulation of NF-κB signaling. researchgate.netmdpi.com Research has demonstrated that this compound enhances the expression of GSTP1. researchgate.netmdpi.com GSTP1 is an enzyme that catalyzes the conjugation of glutathione to various electrophilic compounds, playing a role in detoxification and cellular signaling. nih.gov
The upregulation of GSTP1 by this compound is pivotal as it promotes the S-glutathionylation of IKKβ (Inhibitor of nuclear factor kappa B kinase beta). researchgate.netmdpi.comdntb.gov.ua S-glutathionylation is a post-translational modification where glutathione is added to a cysteine residue on a protein. dntb.gov.ua This modification of IKKβ inhibits its kinase activity. dntb.gov.ua Since IKKβ is a key activator of the NF-κB signaling pathway, its inhibition prevents the subsequent nuclear translocation of the p65 subunit of NF-κB. researchgate.netmdpi.com This mechanism effectively suppresses the pro-inflammatory and osteoclastogenic signals mediated by the NF-κB pathway, highlighting a key anti-inflammatory action of this compound. researchgate.netmdpi.comembopress.org
Interactions with Specific Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)
This compound exerts its biological effects by interacting with a range of specific molecular targets, including enzymes, receptors, and transcription factors.
Enzymes:
Glutathione S-transferase Pi 1 (GSTP1): this compound upregulates the expression of this enzyme, which plays a central role in its downstream effects on NF-κB signaling. researchgate.netmdpi.comactrec.gov.in
IKKβ (Inhibitor of nuclear factor kappa B kinase beta): While the interaction is indirect, this compound promotes the S-glutathionylation of IKKβ, leading to the inhibition of its kinase activity. researchgate.netmdpi.comdntb.gov.ua
AKT (Protein Kinase B): this compound has been shown to inhibit the phosphorylation of AKT, thereby suppressing the PI3K/AKT signaling pathway, which is involved in cell invasion and MMP expression. medscape.comjci.orgresearchgate.net
Cathepsin C (CTSC) and Cathepsin V (CTSV): In renal carcinoma cells, this compound was found to downregulate the mRNA and protein expression of these enzymes. researcher.life
Receptors:
Epidermal Growth Factor Receptor (EGFR): this compound has been observed to reduce the protein levels of phosphorylated EGFR in renal cell carcinoma cells, indicating an inhibition of its activation. researcher.life
Transcription Factors:
NF-κB (Nuclear Factor kappa-B): this compound is a potent inhibitor of the NF-κB pathway. It achieves this by preventing the nuclear translocation of the p50 and p65 subunits. jci.org This inhibition is a downstream consequence of its effects on the GSTP1/IKKβ axis. researchgate.netmdpi.com
SREBPs (Sterol Regulatory Element-Binding Proteins): this compound has been identified as an inhibitor of SREBPs. It suppresses the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway, which is associated with its lipid-lowering effects.
Table 2: Summary of Molecular Targets of this compound
| Target Category | Specific Target | Effect of this compound | Source |
| Enzymes | GSTP1 | Upregulates expression | researchgate.netmdpi.com |
| IKKβ | Promotes inhibitory S-glutathionylation | researchgate.netmdpi.comdntb.gov.ua | |
| AKT | Inhibits phosphorylation | medscape.comjci.org | |
| CTSC / CTSV | Downregulates expression | researcher.life | |
| Receptors | EGFR | Reduces phosphorylation (activation) | researcher.life |
| Transcription Factors | NF-κB (p50/p65) | Inhibits nuclear translocation | jci.org |
| SREBPs | Inhibits expression |
Table of Mentioned Compounds
| Compound Name |
|---|
| (+)-Praeruptorin B |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| AKT |
| Cathepsin C (CTSC) |
| Cathepsin V (CTSV) |
| Cyclin D1 |
| Epidermal Growth Factor Receptor (EGFR) |
| Glutathione |
| Glutathione S-transferase Pi 1 (GSTP1) |
| IKKβ (Inhibitor of nuclear factor kappa B kinase beta) |
| LY294002 |
| Matrix Metalloproteinase-2 (MMP-2) |
| Matrix Metalloproteinase-9 (MMP-9) |
| NF-κB |
| p16 |
| p21 |
| p27 |
| p50 |
| p65 |
| PI3K |
| Praeruptorin A |
| This compound |
| Praeruptorin C |
| Retinoblastoma protein (Rb) |
| S-phase kinase-associated protein 2 (Skp2) |
Structure Activity Relationships Sar of Praeruptorin B and Its Analogs
Influence of Functional Groups and Substituents on Biological Activity
The nature and position of functional groups and substituents on the praeruptorin B scaffold are determinant factors for its biological activity. Research has particularly focused on the ester side chains at the C-3' and C-4' positions of the khellactone (B107364) core.
The type of ester substituent at the C-4' position plays a significant role in the biological activity of praeruptorins. For instance, in studies evaluating the anti-inflammatory effects by measuring the suppression of nitric oxide (NO) production, this compound, which has an angeloyl group at the C-4' position, demonstrated higher potency than praeruptorin A, which has an acetyl group at the same position. mdpi.com This suggests that the angeloyl moiety at C-4' is more favorable for this specific activity. One study found that this compound exhibited a 4.8-fold higher potency in suppressing NO production in hepatocytes compared to praeruptorin A. mdpi.com
The table below summarizes the inhibitory concentration (IC50) values for NO production suppression by different praeruptorins, highlighting the influence of the C-4' substituent.
| Compound | Substituent at C-4' | IC50 for NO Production Suppression (μM) |
| This compound | Angeloyl | 43.5 |
| Praeruptorin A | Acetyl | >100 |
| Praeruptorin E | Angeloyl | 85.3 |
| Data sourced from studies on IL-1β-treated rat hepatocytes. mdpi.com |
Studies on derivatives designed to reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) have further underscored the importance of these side chains. nih.govnih.gov For example, modifying the aromatic side chains at these positions has been shown to improve P-gp inhibitory activity. nih.gov The metabolic instability of many khellactone derivatives is often attributed to the presence of various acyloxy groups at C-3′ and C-4′. nih.gov
Stereochemical Considerations and Enantiomeric Activity
This compound possesses two stereogenic centers at the C-3' and C-4' positions, meaning it can exist as different stereoisomers (enantiomers and diastereoisomers). nih.govresearchgate.net This chirality is a critical factor, as different enantiomers can exhibit distinct pharmacological and pharmacokinetic properties. nih.gov
This compound typically refers to the (±)-racemic mixture. However, its enantiomers, (+)-praeruptorin B and (-)-praeruptorin B, have been separated and studied. researchgate.netacs.org The absolute configurations have been identified as (+)-cis-(3'S,4'S)-3',4'-diangeloylkhellactone and (−)-cis-(3'R,4'R)-3',4'-diangeloylkhellactone. researchgate.net
The stereochemistry of the khellactone core has been shown to be essential for certain biological activities. For instance, the 3′R,4′R-configuration is considered crucial for anti-HIV activity in some khellactone derivatives. researchgate.net Enantioselective absorption has also been observed for this compound enantiomers in pharmacokinetic studies. scispace.com This highlights the importance of considering the specific stereochemistry when evaluating the therapeutic potential of these compounds.
| Enantiomer | Specific Name | Optical Rotation [α]D20 |
| (+)-Praeruptorin B | (+)-cis-(3'S,4'S)-3',4'-diangeloylkhellactone | +37 (c 1.0, CDCl3) |
| (-)-Praeruptorin B | (−)-cis-(3'R,4'R)-3',4'-diangeloylkhellactone | -36 (c 1.0, CDCl3) |
| Data sourced from scientific literature. mdpi.comresearchgate.net |
Development of Synthetic and Semisynthetic Derivatives
To improve the therapeutic potential of this compound, researchers have focused on creating synthetic and semisynthetic derivatives with enhanced efficacy, better pharmacokinetic properties, and novel activities. researchgate.net
A key area of development has been in overcoming multidrug resistance (MDR) in cancer cells, often mediated by the P-glycoprotein (P-gp) efflux pump. Several design principles have emerged from SAR studies on praeruptorin analogs:
Aromatic Side Chains: Introduction of aromatic groups, such as cinnamoyl groups, at the C-3' and C-4' positions can enhance P-gp inhibitory activity. The derivative (+/-)-3'-O,4'-O-dicinnamoyl-cis-khellactone (DCK) was found to be more active than praeruptorin A. nih.gov
Methoxylation: The addition of methoxy (B1213986) groups to these aromatic side chains can further boost activity. A derivative with two 3,4-dimethoxycinnamoyl groups, named DMDCK, was the most effective P-gp inhibitor in one series of synthesized compounds. conicet.gov.ar The presence of both 3- and 4-methoxy groups on the cinnamoyl moiety significantly enhanced P-gp inhibitory activity, whereas a lone 4-methoxy group reduced it. nih.gov
Substitution Position: For substitutions on the aromatic rings of the side chains, para-substitution is generally more favorable for activity than ortho- or meta-substitution. nih.gov
Linker Properties: The length and nature of the linker connecting the substituent to the khellactone core are also important, with a conjugated double bond being favorable. nih.gov
Beyond modifying side chains, research has explored alterations to the core pyranocoumarin (B1669404) scaffold and the introduction of different functionalities to discover new biological activities. For example, a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. researchgate.net One of these compounds, 3a , showed potent cytotoxicity with IC50 values ranging from 8.51 to 29.65 μM against liver, gastric, and colon cancer cell lines. researchgate.net
Further studies have involved the synthesis of 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives. nih.gov These modifications aim to explore new chemical space and identify compounds with improved anticancer properties, potentially acting through mechanisms like the induction of apoptosis. nih.gov The development of these novel khellactone analogs provides a basis for creating more potent and selective therapeutic agents. nih.govsci-hub.se
Analytical Methodologies for Praeruptorin B in Research
Quantitative Determination Techniques
Quantitative analysis is essential for determining the exact amount of Praeruptorin B in a sample. High-Performance Liquid Chromatography (HPLC) stands out as the predominant technique, though other spectroscopic methods show potential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. nih.gov This method separates compounds in a liquid mixture, allowing for the isolation and quantification of individual components. When coupled with a Diode Array Detector (DAD), HPLC provides not only quantitative data but also ultraviolet (UV) spectral information, which aids in peak identification and purity assessment. scispace.com
The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and due to differences in partitioning between the mobile and stationary phases, the sample components separate and elute at different times (retention times). mdpi.com For this compound, reversed-phase columns, such as a C18 column, are commonly used. nih.govajphr.com The mobile phase typically consists of a mixture of an aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation. mdpi.com
The DAD measures the absorbance of the eluting compounds across a range of UV wavelengths simultaneously. This allows for the selection of the wavelength of maximum absorbance for this compound, enhancing the sensitivity and selectivity of the quantification. ajphr.com The amount of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations. semanticscholar.org
| Parameter | Typical Specification/Value | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. ajphr.com |
| Mobile Phase | Acetonitrile and Water (or buffer) with gradient elution | Liquid used to move the sample through the column and achieve separation. mdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. semanticscholar.org |
| Detection | Diode Array Detector (DAD) | Measures absorbance over a range of wavelengths to quantify the analyte. scispace.com |
| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times and peak shapes. nih.gov |
| Injection Volume | 5-20 µL | The precise volume of sample introduced into the HPLC system. |
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 700 to 2500 nm). whiterose.ac.uk This absorption corresponds to overtones and combinations of fundamental molecular vibrations, primarily of C-H, O-H, and N-H bonds. nih.gov While no specific studies detailing the direct quantitative analysis of this compound using NIR have been prominently published, the technique holds significant potential for this application, especially for the rapid analysis of raw plant material or extracts. mdpi.com
Due to the complexity and overlapping nature of NIR spectra, extracting quantitative information requires the use of chemometrics. Chemometrics employs mathematical and statistical methods to relate the spectral data to the concentration of the analyte. mdpi.com For quantitative analysis, models are built using multivariate calibration techniques like Partial Least Squares (PLS) regression. This involves creating a calibration set of samples with known this compound concentrations (determined by a reference method like HPLC) and their corresponding NIR spectra. The PLS model then establishes a correlation that can be used to predict the this compound concentration in new, unknown samples based solely on their NIR spectrum. mdpi.com This approach allows for high-throughput screening without extensive sample preparation.
Qualitative Analysis and Fingerprinting Techniques
Qualitative analysis aims to identify the chemical constituents present in a sample. For complex mixtures like plant extracts containing this compound, chromatographic fingerprinting is a powerful approach for identification and quality assessment. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) is a highly effective technique for this purpose. nih.gov
This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q/TOF-MS. rsc.org As the separated compounds elute from the UPLC column, they are ionized and enter the mass spectrometer, which measures their mass-to-charge ratio with high precision. rsc.org This allows for the determination of the elemental composition of the parent ion. Furthermore, by inducing fragmentation, a characteristic MS/MS spectrum is generated for each compound, which acts as a structural fingerprint. mdpi.com
In the context of analyzing extracts from Peucedanum praeruptorum, UPLC-Q/TOF-MS can be used to:
Identify this compound: By comparing its retention time, accurate mass, and fragmentation pattern with that of a purified reference standard. nih.gov
Characterize other related compounds: Tentatively identify other coumarins and metabolites in the extract based on their mass spectral data and comparison with literature. nih.govrsc.org
Create a chemical fingerprint: The total ion chromatogram (TIC) serves as a comprehensive chemical profile or "fingerprint" of the extract. This fingerprint is unique to the sample's composition and can be used for quality control, authentication, and distinguishing between samples from different geographical origins or processing batches. rsc.org
Method Validation Parameters for Research Applications
For any quantitative analytical method to be considered reliable and suitable for its intended purpose, it must undergo a process of validation. semanticscholar.org Method validation provides documented evidence that the procedure meets certain required performance characteristics. ajphr.com Key parameters, as defined by international guidelines, are crucial for ensuring the quality and consistency of research data. ijpqa.com
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be very close to 1 (e.g., >0.999). semanticscholar.org
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The method is then used to measure the concentration, and the result is expressed as a percentage recovery of the amount added. researcher.life
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Analysis performed by one analyst on one instrument over a short period.
Intermediate Precision (Inter-day precision): Analysis performed in the same laboratory but on different days or by different analysts. researcher.life
Recovery: As a component of accuracy assessment, recovery is the percentage of the true amount of an analyte that is detected by the analytical method. In extraction procedures, it quantifies the efficiency of the extraction process. researcher.life
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio, typically 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A typical signal-to-noise ratio for LOQ is 10:1. ajphr.com
| Parameter | Description | Typical Acceptance Criterion for Research |
|---|---|---|
| Linearity | Ability to elicit results directly proportional to analyte concentration. | Correlation Coefficient (R²) > 0.999 semanticscholar.org |
| Accuracy | Closeness of test results to the true value. | Recovery within 98-102% (can vary based on concentration) researcher.life |
| Precision (Repeatability & Intermediate) | Agreement among a series of measurements. | Relative Standard Deviation (RSD) < 2% ijpqa.com |
| Recovery | The efficiency of analyte extraction from the matrix. | Typically in the range of 95-105%, but can be wider depending on matrix complexity. semanticscholar.org |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10:1 ajphr.com |
Future Directions and Research Gaps in Praeruptorin B Studies
Elucidation of Underexplored Mechanisms of Action
Current research has demonstrated that Praeruptorin B can inhibit the migration and invasion of human renal cell carcinoma (RCC) cells. nih.govnih.gov This anti-metastatic effect is attributed to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression, mediated through the suppression of the EGFR–MEK–ERK signaling pathway. nih.govnih.gov However, the full spectrum of its mechanisms of action is likely more complex and warrants further investigation.
Future studies should aim to:
Investigate broader signaling pathways: Beyond the EGFR-MEK-ERK pathway, it is crucial to explore other signaling cascades that may be modulated by this compound in various cancer types and other diseases.
Explore non-cancer-related mechanisms: Research has suggested potential applications in cardiovascular diseases and metabolic disorders, such as improving hyperlipidemia and insulin (B600854) resistance by inhibiting sterol regulatory element-binding proteins (SREBPs). nih.gov A deeper dive into these mechanisms could reveal novel therapeutic uses.
Uncover interactions with the tumor microenvironment: Understanding how this compound influences the complex interplay between cancer cells and their surrounding environment, including immune cells and stromal components, could provide insights into its anti-tumor activity.
Identification of Novel Molecular Targets
The identification of CTSC and CTSV as molecular targets of this compound in RCC was a significant finding. nih.govnih.gov However, it is probable that this compound interacts with a wider array of molecular targets to exert its pharmacological effects. Identifying these novel targets is a critical step in understanding its full therapeutic potential and potential side effects.
Future research should focus on:
Proteomics and transcriptomics approaches: Utilizing high-throughput screening techniques to identify changes in protein and gene expression in cells treated with this compound can help pinpoint new molecular targets.
In silico modeling and molecular docking: Computational studies can predict potential binding sites and interactions of this compound with various proteins, guiding further experimental validation. mdpi.com
Target validation in different disease models: Once potential new targets are identified, their relevance must be confirmed in various preclinical models of disease to understand the context-dependent activity of this compound.
Table 1: Known and Potential Molecular Targets of this compound
| Target | Known/Potential | Disease Context | Research Findings |
| Cathepsin C (CTSC) | Known | Renal Cell Carcinoma | Downregulated by this compound, inhibiting cell migration and invasion. nih.govnih.gov |
| Cathepsin V (CTSV) | Known | Renal Cell Carcinoma | Downregulated by this compound, contributing to anti-metastatic effects. nih.govnih.gov |
| EGFR–MEK–ERK Pathway | Known | Renal Cell Carcinoma | Suppressed by this compound, leading to reduced CTSC/CTSV expression. nih.govnih.gov |
| SREBPs | Known | Metabolic Disorders | Inhibited by this compound, suggesting a role in improving hyperlipidemia and insulin resistance. nih.gov |
Advanced Synthetic Biology Approaches for Sustainable Production
The natural extraction of this compound from Peucedanum praeruptorum Dunn can be limited by geographical and environmental factors, leading to inconsistencies in yield and purity. Synthetic biology offers a promising alternative for the sustainable and scalable production of this valuable compound. nih.govnih.gov By engineering microorganisms like Escherichia coli or yeast, it is possible to create microbial cell factories for the consistent and cost-effective production of this compound. nih.gov
Future directions in this area include:
Metabolic engineering of microbial hosts: This involves designing and optimizing biosynthetic pathways within microorganisms to convert simple sugars or other renewable feedstocks into this compound. nih.govnthu.edu.tw
Development of novel biosynthetic pathways: Identifying and assembling the necessary enzymes to create a complete and efficient production pathway for this compound in a microbial chassis. nih.gov
Optimization of fermentation processes: Scaling up production from the laboratory to an industrial level will require the optimization of fermentation conditions to maximize yield and purity.
Exploration of Combined Therapeutic Strategies with this compound
Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy and overcome drug resistance. mdpi.com this compound's unique mechanism of action suggests that it could be a valuable component of combination therapies for various diseases.
Potential combination strategies to explore include:
This compound with conventional chemotherapy: Studies have shown that other praeruptorins can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. nih.gov Similar synergistic effects should be investigated with this compound.
This compound with targeted therapies: Combining this compound with targeted drugs, such as tyrosine kinase inhibitors (TKIs) used in RCC treatment, could lead to enhanced anti-tumor effects and potentially allow for lower, less toxic doses of the TKI. nih.govoncology-central.com
This compound with immunotherapy: Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors or other immunotherapies is a promising area of future research.
Table 2: Potential Combination Therapies with this compound
| Combination Agent | Therapeutic Area | Rationale |
| Doxorubicin | Cancer | Potential to enhance chemosensitivity. nih.gov |
| Paclitaxel | Cancer | Potential to enhance chemosensitivity. nih.gov |
| Tyrosine Kinase Inhibitors (e.g., Sunitinib) | Renal Cell Carcinoma | Potential for synergistic anti-tumor effects and reduced toxicity. nih.gov |
| Immune Checkpoint Inhibitors | Cancer | Exploration of immunomodulatory effects to enhance anti-tumor immunity. |
Development of Advanced Delivery Systems for Preclinical Efficacy
The clinical translation of this compound will depend on the development of effective drug delivery systems that can improve its solubility, stability, and bioavailability. Advanced delivery systems can also enable targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing off-target effects.
Future research in drug delivery for this compound should focus on:
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its pharmacokinetic profile and allow for targeted delivery. mdpi.com
Stimuli-responsive systems: Designing delivery systems that release this compound in response to specific stimuli within the disease microenvironment, such as changes in pH or the presence of certain enzymes like cathepsins, could enhance targeted drug release. nih.gov
Implantable drug delivery systems: For long-term or localized treatment, implantable devices that provide sustained release of this compound could be a viable option. mdpi.com
Q & A
Advanced Question
- Optimize luciferase reporter assays (e.g., HL-7702/SRE-Luc cells) with insulin co-treatment to activate SREBP .
- Include cytotoxicity controls (MTT assays) to exclude nonspecific effects at high doses (>20 μM) .
- Use 25-HC as a positive control for SREBP inhibition.
- Validate dose-dependent effects via qPCR for SREBP target genes (e.g., LDLR, SCD) .
How should researchers validate the purity of this compound samples prior to experimental use?
Basic Question
Request a Certificate of Analysis (COA) from suppliers, ensuring ≥95% purity via HPLC-ELSD . Independently verify using:
- HPLC-DAD : Compare retention times and UV spectra with reference standards .
- NMR : Confirm absence of solvent or isomer peaks .
- LC-MS : Check for molecular ion ([M+H]⁺ at m/z 427.16) and fragmentation patterns .
What are the implications of this compound’s inhibition of UGT isoforms for drug interaction studies in pharmacokinetic research?
Advanced Question
this compound inhibits UGT1A9 (IC₅₀ = 5.2 μM), potentially altering glucuronidation of co-administered drugs (e.g., NSAIDs, statins) . Methodological recommendations:
- Screen UGT inhibition using recombinant enzymes or human liver microsomes.
- Perform in vitro glucuronidation assays with probe substrates (e.g., 4-methylumbelliferone) .
- Model drug-drug interactions using physiologically based pharmacokinetic (PBPK) software .
How can chemometric methods enhance the quantification of this compound in complex matrices like herbal extracts?
Advanced Question
Chemometric approaches (e.g., PCA, PLS-DA) improve selectivity in LC-MS data by distinguishing this compound from co-eluting isomers (e.g., Praeruptorin A/E). Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
